molecular formula C13H8F3I B14770314 4-Iodo-3-(trifluoromethyl)biphenyl

4-Iodo-3-(trifluoromethyl)biphenyl

Cat. No.: B14770314
M. Wt: 348.10 g/mol
InChI Key: FDLAWTXIGNJEGW-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8F3I. It is a biphenyl derivative where one of the phenyl rings is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 4-iodobenzotrifluoride can be coupled with phenylboronic acid under these conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)biphenyl has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)biphenyl in various applications depends on its chemical structure. The iodine atom and trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. For example, in coupling reactions, the iodine atom can facilitate the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps involving palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Iodobenzotrifluoride
  • 4-Iodo-3-(trifluoromethyl)benzoic acid

Uniqueness

4-Iodo-3-(trifluoromethyl)biphenyl is unique due to the specific positioning of the iodine and trifluoromethyl groups on the biphenyl structure. This arrangement can influence the compound’s reactivity and properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H8F3I

Molecular Weight

348.10 g/mol

IUPAC Name

1-iodo-4-phenyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3I/c14-13(15,16)11-8-10(6-7-12(11)17)9-4-2-1-3-5-9/h1-8H

InChI Key

FDLAWTXIGNJEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)I)C(F)(F)F

Origin of Product

United States

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